molecular formula C12H11N7 B1681372 Triamterene CAS No. 396-01-0

Triamterene

Cat. No. B1681372
CAS RN: 396-01-0
M. Wt: 253.26 g/mol
InChI Key: FNYLWPVRPXGIIP-UHFFFAOYSA-N
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Description

Triamterene is a type of diuretic (water pill) that helps prevent your body from losing too much potassium . It reduces the amount of water in the body by increasing the flow of urine, which helps lower the blood pressure . Triamterene is used to treat fluid retention (edema) in people with congestive heart failure, cirrhosis of the liver, or a kidney condition called nephrotic syndrome .


Synthesis Analysis

A study on the delivery of Triamterene by Cucurbit7uril discusses the synthesis of Triamterene . The study evaluates a CB7-based pharmaceutical formulation to improve solubility and bioavailability of Triamterene .


Molecular Structure Analysis

Triamterene crystallizes in a face-centered orthorhombic space group, Fdd2 (#43), when grown from aqueous solutions of dimethylformamide (N,N-DMF) . The crystalline structure for Triamterene reveals a N,N-dimethylformamide molecule and a water molecule within the crystal lattice .


Chemical Reactions Analysis

A study titled “Validated spectroscopic methods for the estimation of triamterene in bulk powder and capsule form via derivatization reactions” discusses the chemical reactions of Triamterene . The study developed spectrophotometric and spectrofluorimetric methods for the determination of Triamterene in bulk powder and pharmaceutical dosage form .


Physical And Chemical Properties Analysis

Triamterene crystallizes in a face-centered orthorhombic space group, Fdd2 (#43), when grown from aqueous solutions of dimethylformamide (N,N-DMF) . The crystalline structure for Triamterene reveals a N,N-dimethylformamide molecule and a water molecule within the crystal lattice .

Scientific Research Applications

  • Improving Solubility and Bioavailability

    • Research has explored the formulation of solid dispersions of triamterene with β-cyclodextrin to enhance its solubility and bioavailability. This complexation process significantly improved the in vitro drug release profiles and demonstrated enhanced in vivo activity in rats, as measured by net sodium ion excretion. These findings suggest a method to overcome the challenges of triamterene's poor water solubility and low bioavailability following oral administration (Mukne & Nagarsenker, 2004).
  • Metabolic Studies in Cirrhosis Patients

    • Triamterene has been studied for its metabolic effects in patients with cirrhosis and ascites. It is found to be a natriuretic agent that differs chemically from other diuretic drugs and does not increase urinary potassium excretion. These properties make it particularly suitable for patients with liver cirrhosis who often suffer from hypokalemia after diuresis (Ginsberg, Saad, & Gabuzda, 1964).
  • Identification and Quantitation in Toxicology

    • Triamterene's detection in biological samples like blood and urine is significant in toxicological studies. For instance, its identification was crucial in the investigation of a fatal aircraft accident. The study demonstrates the challenges in extracting and identifying triamterene due to its poor extraction efficiency and unsuitability for analysis using standard gas chromatography methods (White, Canfield, & Hordinsky, 1994).
  • Pharmacokinetics and Dynamics

    • Understanding the variations in the effect and toxicity of triamterene involves studying its pharmacokinetics and dynamics. The research has shown that after administration, triamterene undergoes rapid and extensive metabolism, with individual variations in absorption, binding, and elimination. This information is crucial for determining appropriate dosing and understanding patient-specific responses to the drug (Pruitt, Winkel, & Dayton, 1977).
  • Chemometric Analysis in Biological Fluids

    • Triamterene has been analyzed in complex biological fluid samples using advanced chemometric methods. This study is essential in sports medicine, particularly in the context of doping, as triamterene is used to enhance athletic performance. The method allows for accurate determination of the drug even in the presence of complex biological matrices, minimizing the need for prior purification and separation procedures (Hu et al., 2015).
  • Potassium-Sparing Diuretic Action

    • Triamterene's role as a potassium-sparing diuretic has been explored in depth, including its structure and action mechanism. It is known to increase urinary excretion of sodium, chloride, and bicarbonate while decreasing potassium loss. This unique action, unrelated to carbonic anhydrase inhibition or aldosterone antagonism, is believed to be due to its direct influence on the distal renal tubule (Netzer, Ullrich, Knauf, & Mutschler, 1995).

Safety And Hazards

Triamterene is associated with several safety and hazard concerns. It should not be used if you have severe kidney or liver disease, urination problems, or high levels of potassium in your blood . You should not take Triamterene if you also take potassium supplements, or other diuretics such as amiloride or spironolactone . High potassium may be more likely in older adults, or in people with kidney disease, diabetes, or severe illness .

Future Directions

Triamterene is currently used in the treatment of edema associated with various conditions as monotherapy and is approved for use with other diuretics to enhance diuretic and potassium-sparing effects . It is also found in a combination product with hydrochlorothiazide that is used for the management of hypertension or treatment of edema in patients who develop hypokalemia on hydrochlorothiazide alone .

properties

IUPAC Name

6-phenylpteridine-2,4,7-triamine
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InChI

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)
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InChI Key

FNYLWPVRPXGIIP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N
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Molecular Formula

C12H11N7
Record name TRIAMTERENE
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DSSTOX Substance ID

DTXSID6021373
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Molecular Weight

253.26 g/mol
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Physical Description

Triamterene appears as odorless yellow powder or crystalline solid. Melting point 316 °C. Almost tasteless at first and with a slightly bitter aftertaste. Acidified solutions give a blue fluorescence. Used as a diuretic drug., Solid
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very slightly soluble in water (<0.1%), Slightly soluble in water (1 in 1000), In water, less than 0.1% at 50 °C, Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000), Soluble in formic acid; sparingly soluble in methoxyethanol; very slightly soluble in acetic acid, dilute mineral acids, For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page.
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Mechanism of Action

Triamterene inhibits the epithelial sodium channels (ENaC) located on the lumenal side in the late distal convoluted tubule and collecting tubule, which are transmembrane channels that normally promotes sodium uptake and potassium secretion. In the late distal tubule to the collecting duct, sodium ions are actively reabsorbed via ENaC on the lumnial membrane and are extruded out of the cell into the peritubular medium by a sodium-potassium exchange pump, the Na-K-ATPase, with water following passively. Triamterene exerts a diuretic effect on the distal renal tubule to inhibit the reabsorption of sodium ions in exchange for potassium and hydrogen ions and its natriuretic activity is limited by the amount of sodium reaching its site of action. Its action is antagonistic to that of adrenal mineralocorticoids, such as aldosterone, but it is not an inhibitor or antagonist of aldosterone. Triamterene maintains or increases the sodium excretionm, thereby increasing the excretion of water, and reduces the excess loss of potassium, hydrogen and chloride ions by inhibiting the distal tubular exchange mechanism. Due to its diuretic effect, triamterene rapidly and reversibly reduces the lumen-negative transepithelial potential difference by almost complete abolition of Na+ conductance without altering K+ conductance. This reduces the driving force for potassium movement into the tubular lumen and thus decreases potassium excretion. Triamterene is similar in action to [amiloride] but, unlike amiloride, increases the urinary excretion of magnesium.
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Product Name

Triamterene

Color/Form

Yellow plates from butanol, Crystals from dimethylformamide, Yellow crystalline powder

CAS RN

396-01-0
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Melting Point

601 °F (NTP, 1992), 316 °C, MP: 327 °C (crystals from dimethylformamide)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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